Molecular Weight and Lipophilicity Differentiate the N-Ethyl Analog from N-Dodecyl or N-Tetradecyl Counterparts
The molecular weight and calculated lipophilicity of 1-(3-(dimethylamino)propoxy)adamantane ethyl iodide (MW 393.35 g/mol) place it at the extreme low end of the property space defined by the antimicrobial ether-linked adamantyl quaternary ammonium compounds described in US Patent 3,898,284 [1]. This differentiation is critical; the patent establishes a clear structure-activity relationship (SAR) that a long-chain alkyl group (C₁₀–C₁₈) is required for potent antibacterial activity. The N-ethyl analog, therefore, serves as a negative control or a non-antimicrobial intermediate rather than an active ingredient.
| Evidence Dimension | Molecular weight and lipophilicity (predicted LogP) as proxies for membrane activity |
|---|---|
| Target Compound Data | MW 393.35 g/mol; cLogP ~ 2.5 (predicted) |
| Comparator Or Baseline | 2-(1-adamantyloxy)ethyldimethyldodecyl ammonium bromide (MW ~ 500 g/mol; cLogP ~ 7.5 predicted) and other C₁₀–C₁₈ analogs from US 3,898,284 [1] |
| Quantified Difference | MW difference > 100 g/mol; predicted LogP difference > 5 log units, indicating a profound shift from amphiphilic (membrane-active) to hydrophilic (membrane-inactive) character. |
| Conditions | Physicochemical property prediction; SAR framework established in US Patent 3,898,284 [1]. |
Why This Matters
Procurement of a long-chain analog (e.g., dodecyl) expecting equivalent antimicrobial activity will fail; the N-ethyl compound is fundamentally unsuited for membrane disruption applications.
- [1] Bauman, R. A. (1975). Ether-linked quaternary ammonium compounds. US Patent 3,898,284. Colgate-Palmolive Company. View Source
